N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide
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Overview
Description
N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclohexane ring attached to a sulfonamide group, with an aminophenyl and a methyl group as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide typically involves the reaction of 2-aminophenylamine with N-methylcyclohexanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aminophenyl group.
Scientific Research Applications
N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminophenyl)benzamide
- N-(2-Aminophenyl)pyrrole
- N-(2-Aminophenyl)isoindole
Uniqueness
N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
106084-34-8 |
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Molecular Formula |
C13H20N2O2S |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
N-(2-aminophenyl)-N-methylcyclohexanesulfonamide |
InChI |
InChI=1S/C13H20N2O2S/c1-15(13-10-6-5-9-12(13)14)18(16,17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8,14H2,1H3 |
InChI Key |
WOXKNDBYKQBOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1N)S(=O)(=O)C2CCCCC2 |
Origin of Product |
United States |
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